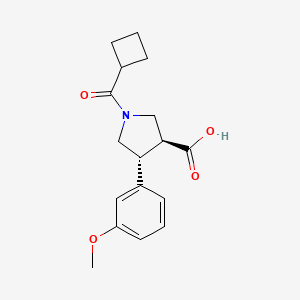![molecular formula C17H16ClN3O3 B5572097 1-(3-氯苯基)-4-[(1-甲基-1H-吡咯-2-基)(氧代)乙酰]-2-哌嗪酮](/img/structure/B5572097.png)
1-(3-氯苯基)-4-[(1-甲基-1H-吡咯-2-基)(氧代)乙酰]-2-哌嗪酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex piperazine derivatives often involves multi-step reactions, including alkylation, acidulation, reduction of nitro groups, and diazotization, as seen in studies on structurally related compounds. For instance, Quan (2006) described a process starting from dichloro-nitrobenzene and piperazine, achieving a total yield of 48.2% (Quan, 2006). Such methods could be adapted for synthesizing the target compound, with modifications to accommodate its unique structural features.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like IR, 1H NMR, 13C NMR, and X-ray diffraction. Şahin et al. (2012) discussed the synthesis and structural characterization of a related piperazine derivative, emphasizing the importance of hydrogen bonding and π-π interactions in crystal stabilization (Şahin et al., 2012). These techniques would be instrumental in analyzing the target compound's molecular structure.
Chemical Reactions and Properties
Piperazine derivatives participate in a variety of chemical reactions, often influenced by their functional groups. The reaction behavior can include interactions with cannabinoid receptors, as discussed by Shim et al. (2002), where molecular orbital methods were used to explore conformational analysis (Shim et al., 2002). This research highlights the complex interplay between structure and receptor binding, relevant to understanding the chemical properties of the target compound.
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting point, and crystal structure, are crucial for their practical application. Yang et al. (2005) provided insights into the crystal packing of a dichlorophenyl piperazine derivative, noting the role of hydrogen bonds in structural stability (Yang et al., 2005). Such data are essential for predicting the behavior of the target compound under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are defined by the compound's functional groups and overall structure. The study by Mehta et al. (2019) on quinazolin-3(4H)-yl derivatives revealed significant antimicrobial and anticancer activity, underscoring the potential biological interactions of piperazine compounds (Mehta et al., 2019).
科学研究应用
分析方法开发
开发了一种高灵敏度和特异性的检测方法,用于测定与该化合物密切相关的潜在抗精神病药,该方法采用高效液相色谱串联质谱检测。该方法有助于在人体低剂量给药后的药代动力学研究 (Chavez-Eng, Constanzer, & Matuszewski, 1997)。
代谢途径阐明
对与该化合物具有结构特征的多巴胺 D(4) 选择性拮抗剂的研究发现了两种主要的代谢途径:N-脱烷基化和形成一种新的巯基酸加合物。这项研究提供了对这类化合物代谢命运和代谢活化的潜在性的见解 (Zhang et al., 2000)。
分子相互作用研究
拮抗剂与 CB1 大麻素受体的分子相互作用的研究阐明了与“1-(3-氯苯基)-4-[(1-甲基-1H-吡咯-2-基)(氧代)乙酰]-2-哌嗪酮”结构相似的化合物的构象和结合亲和力。此类研究有助于理解受体结合和拮抗剂活性的结构要求 (Shim et al., 2002)。
属性
IUPAC Name |
1-[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]-2-(1-methylpyrrol-2-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-19-7-3-6-14(19)16(23)17(24)20-8-9-21(15(22)11-20)13-5-2-4-12(18)10-13/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMNISPXJKTWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)

![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)
![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)



![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)
![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)
![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5572099.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)
![5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)